4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol
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Overview
Description
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol is an organic compound that belongs to the class of benzothiophenes This compound is characterized by a benzene ring fused with a thiophene ring, which is further substituted with a methanol group
Mechanism of Action
Target of Action
A structurally similar compound, n-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide, has been reported to target the mitogen-activated protein kinase 10 (jnk3) in humans .
Mode of Action
The related compound mentioned above inhibits jnk3, which suggests that 4,5,6,7-tetrahydro-1-benzothien-2-ylmethanol might interact with similar targets .
Biochemical Pathways
Given the potential target of jnk3, it could be involved in pathways related to cellular stress responses, apoptosis, and inflammation .
Result of Action
Inhibition of jnk3, as seen with the related compound, can lead to modulation of cellular stress responses, potentially impacting processes like cell survival and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a benzene derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the benzene or thiophene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products Formed
Oxidation: Formation of benzothiophene-2-carboxylic acid.
Reduction: Formation of tetrahydrobenzothiophene derivatives.
Substitution: Formation of halogenated benzothiophene derivatives.
Scientific Research Applications
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A simpler structure without the methanol group.
Tetrahydrobenzothiophene: Lacks the methanol substitution.
Benzothiophene-2-carboxylic acid: An oxidized derivative of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol.
Uniqueness
This compound is unique due to the presence of the methanol group, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5,10H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGGIPRWOPTYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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